2-Cyanophenyl isothiocyanate

Descripción general

Descripción

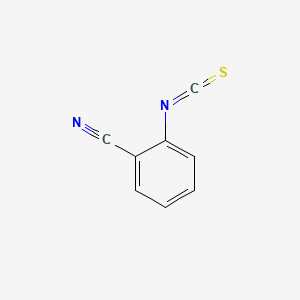

2-Cyanophenyl isothiocyanate is an organic compound with the molecular formula C₈H₄N₂S. It is a derivative of phenyl isothiocyanate, where a cyano group is attached to the phenyl ring. This compound is known for its reactivity and is used in various chemical syntheses and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Cyanophenyl isothiocyanate can be synthesized through several methods:

From Amines and Thiophosgene: This traditional method involves the reaction of primary amines with thiophosgene.

From Amines and Carbon Disulfide: Another method involves the reaction of primary amines with carbon disulfide in the presence of catalysts like di-tert-butyl dicarbonate and DMAP or DABCO.

From Phenyl Chlorothionoformate: This method involves the reaction of primary amines with phenyl chlorothionoformate.

Industrial Production Methods

Industrial production of this compound often involves the use of safer and more cost-effective methods. One such method is the replacement reaction of phenyl isothiocyanate with the corresponding amines in the presence of dimethylbenzene as a solvent. This method is advantageous due to its low toxicity, low cost, and high yield .

Análisis De Reacciones Químicas

Types of Reactions

2-Cyanophenyl isothiocyanate undergoes various chemical reactions, including:

Substitution Reactions: It reacts with amines to form thioureas.

Addition Reactions: It can participate in addition reactions with nucleophiles.

Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.

Common Reagents and Conditions

Amines: Used in substitution reactions to form thioureas.

Nucleophiles: Participate in addition reactions.

Catalysts: Such as DBU, used to facilitate reactions.

Major Products

Thioureas: Formed from the reaction with amines.

Heterocyclic Compounds: Formed through cyclization reactions.

Aplicaciones Científicas De Investigación

2-Cyanophenyl isothiocyanate is a chemical compound with diverse applications in organic synthesis, particularly in the creation of heterocyclic compounds and as a precursor in pharmaceutical and cosmetic applications .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

- Thiourea Derivatives this compound is used in the synthesis of quinazolin-4-yl-thiourea derivatives via the addition of primary amines .

- Building Blocks for Complex Molecules Isothiocyanates, including this compound, serve as building blocks for various heterocyclic skeletons, such as thiazoles, thiadiazoles, triazoles, benzimidazoles, dithiolanes, spiro-fused oxazolines, triazines, and oxazines .

- Acylating and Thiocyanate-Transfer Reagent Acyl isothiocyanates, a related class of compounds, are used as acylating agents and thiocyanate transfer reagents in chemical synthesis .

Pharmaceutical Applications

- Anticancer Agents Isothiocyanate compounds can be combined with anti-cancer drugs that act on or influence DNA to achieve a synergistic effect in cancer treatment . Examples of isothiocyanates used in this context include phenyl isothiocyanate, cyclohexyl isothiocyanate, and sulforaphane .

- Bioavailability Assessment this compound derivatives may be used in topical formulations, and their skin bioavailability is assessed to evaluate toxicity . The real-time measurement of molecules in the skin layer is obligatory to ensure that drug molecules applied on the skin surface do not reach systemic circulation .

Cosmetic Applications

- Polymers in Cosmetics Polymers, including those derived from or reacting with isothiocyanates, are used as film formers, fixatives, rheology modifiers, and emulsifiers in cosmetics .

- Delivery Systems Isothiocyanate derivatives can be used in the preparation of nanoparticles for the delivery of fragrances and cosmetically active nutrients, modifying their release profiles and reducing the risk of evaporation .

- Wound Healing Certain plants with antiseptic, skin-soothing, and anti-inflammatory properties can be combined with this compound derivatives in emulsion formulations for topical applications, promoting wound healing and treating minor skin conditions .

Reactivity and Synthesis

- Reaction with Amines this compound reacts with secondary amines to yield cyclic products .

- Preparation Can be prepared from N-(2-cyanophenyl)benzamide via transformation into benzimidoyl chloride, followed by reaction with potassium thiocyanate .

- Chlorination of 2-cyanophenylisothiocyanate can produce chloromethanimidoyl chloride .

Mecanismo De Acción

The mechanism of action of 2-Cyanophenyl isothiocyanate involves its reactivity with nucleophiles, particularly amines. The compound acts as an electrophile, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical syntheses and bioconjugation techniques .

Comparación Con Compuestos Similares

Similar Compounds

Phenyl isothiocyanate: Lacks the cyano group, making it less reactive in certain applications.

Methyl isothiocyanate: Smaller and less complex, used in different contexts.

Benzyl isothiocyanate: Similar structure but with a benzyl group instead of a cyano group.

Uniqueness

2-Cyanophenyl isothiocyanate is unique due to the presence of the cyano group, which enhances its reactivity and allows for a broader range of applications in chemical synthesis and research .

Actividad Biológica

2-Cyanophenyl isothiocyanate (CITC) is an organic compound belonging to the isothiocyanate family, which is recognized for its diverse biological activities. This article explores the biological activity of CITC, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a chemical structure characterized by a phenyl ring substituted with both a cyano group and an isothiocyanate functional group. The presence of these functional groups contributes to its reactivity and biological properties.

The biological activity of CITC primarily stems from its ability to interact with biological molecules. The isothiocyanate group is known for its high reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to:

- Enzyme Inhibition : CITC can inhibit various enzymes, impacting metabolic pathways.

- Modulation of Signaling Pathways : By modifying proteins involved in signaling, CITC may influence cellular responses.

Biological Activities

1. Anticancer Properties

CITC has been investigated for its potential anticancer effects. Studies have shown that isothiocyanates can inhibit the growth of cancer cells through several mechanisms:

- Induction of Apoptosis : CITC has been shown to induce programmed cell death in various cancer cell lines.

- Inhibition of Cell Proliferation : Research indicates that CITC can significantly reduce the proliferation rates of cancer cells such as breast cancer (MDA-MB-231) and lung cancer (A549) cells .

2. Antimicrobial Activity

Isothiocyanates, including CITC, exhibit antimicrobial properties against a range of pathogens. They have been shown to inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

3. Anti-inflammatory Effects

Research suggests that CITC may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases. Its ability to modulate inflammatory pathways could provide therapeutic benefits in conditions like arthritis or inflammatory bowel disease .

Case Studies and Experimental Data

Several studies have highlighted the biological activities of this compound:

- Study on Anticancer Activity : In vitro studies demonstrated that CITC effectively inhibited the growth of human cancer cell lines (e.g., HeLa, A549) with IC50 values indicating significant potency against these cells .

- Antimicrobial Efficacy : A study reported that CITC exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural preservative in food products.

Comparative Analysis with Other Isothiocyanates

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Anticancer, antimicrobial | Contains both cyano and isothiocyanate groups |

| Phenyl Isothiocyanate | Antimicrobial | Simpler structure; less specific activity |

| Benzyl Isothiocyanate | Anticancer, antimicrobial | Known for agrochemical applications |

Propiedades

IUPAC Name |

2-isothiocyanatobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2S/c9-5-7-3-1-2-4-8(7)10-6-11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHYPPBFBJXNRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90231104 | |

| Record name | 2-Cyanophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90231104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81431-98-3 | |

| Record name | 2-Cyanophenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081431983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyanophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90231104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isothiocyanatobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main finding of the research regarding 2-cyanophenyl isothiocyanate?

A1: The research demonstrates that this compound can undergo a novel Mn(III)-mediated cascade reaction, resulting in the formation of a new polycondensed heterocycle. [, ] This finding highlights the potential of this compound as a building block for synthesizing complex heterocyclic compounds with potential applications in various fields.

Q2: How is the structure of the new polycondensed heterocycle characterized?

A2: The synthesized polycondensed heterocycle is characterized using X-ray crystallography. [, ] This technique provides detailed information about the molecule's three-dimensional structure, including bond lengths, bond angles, and the spatial arrangement of atoms.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.